(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid
Overview
Description
(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid is a chiral compound widely used in organic chemistryThese NMR-based methods help determine the absolute configuration of the chiral carbon center in secondary alcohols and amines .
Mechanism of Action
Target of Action
(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, also known as (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid, is commonly used as a derivatizing agent in Mosher ester analysis and Mosher amide analysis . These are NMR-based methods for determining the absolute configuration of the chiral carbon center in secondary alcohols and amines, respectively . Therefore, the primary targets of this compound are secondary alcohols and amines.
Mode of Action
The compound interacts with its targets (secondary alcohols and amines) to form derivatives that can be analyzed using NMR spectroscopy . This interaction allows for the determination of the absolute configuration of the chiral carbon center in the target molecules .
Biochemical Pathways
It is known that the compound plays a crucial role in the mosher ester and mosher amide analysis methods, which are used to determine the absolute configuration of chiral centers in secondary alcohols and amines .
Pharmacokinetics
It is known that the compound has a boiling point of 95-97 °c at 005 mmHg and a melting point of 46-49 °C . It also has a density of 1.303 g/mL at 25 °C . The compound is typically stored at 2-8°C .
Result of Action
The primary result of the action of this compound is the formation of derivatives that can be analyzed using NMR spectroscopy . This allows for the determination of the absolute configuration of the chiral carbon center in secondary alcohols and amines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as indicated by its storage conditions . Additionally, the efficacy of the compound in forming derivatives for NMR analysis may be influenced by the presence of other substances in the sample being analyzed.
Biochemical Analysis
Biochemical Properties
The biochemical properties of (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid are largely related to its role as a derivatizing agent in biochemical reactions . The compound interacts with various enzymes, proteins, and other biomolecules, and the nature of these interactions is primarily determined by the absolute configuration of the chiral carbon center .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a derivatizing agent. It exerts its effects at the molecular level by interacting with biomolecules and influencing their structure and function .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 95-97 °C/0.05 mmHg and a melting point of 46-49 °C .
Metabolic Pathways
Given its role in determining the absolute configuration of chiral carbon centers, it can be inferred that it may interact with enzymes or cofactors involved in metabolic processes .
Transport and Distribution
Given its role in determining the absolute configuration of chiral carbon centers, it can be inferred that it may interact with transporters or binding proteins .
Subcellular Localization
Given its role in determining the absolute configuration of chiral carbon centers, it can be inferred that it may be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid typically involves the reaction of benzaldehyde with methanol and trifluoromethyl iodide in the presence of a base. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid has numerous applications in scientific research:
Chemistry: It is used as a chiral derivatizing agent in NMR spectroscopy to determine the absolute configuration of chiral molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound finds applications in the production of agrochemicals, polymers, and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- ®-(-)-alpha-Methoxyphenylacetic acid
- (S)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride
- ®-(-)-Mandelic acid
Uniqueness
(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in stereochemical analysis compared to other similar compounds .
Properties
IUPAC Name |
(2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYKJUXBWFATTE-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@](C1=CC=CC=C1)(C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897011 | |
Record name | (-)-Mosher's acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17257-71-5 | |
Record name | (S)-Methoxy(trifluoromethyl)phenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17257-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Methoxy-alpha-trifluoromethylphenylacetic acid, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017257715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Mosher's acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.523 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-METHOXY-.ALPHA.-TRIFLUOROMETHYLPHENYLACETIC ACID, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172HCJ1IQV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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